molecular formula C15H14N2O4 B6594359 2-naphthalen-2-yl-4,5-dihydro-1H-imidazole;oxalic acid CAS No. 1021868-82-5

2-naphthalen-2-yl-4,5-dihydro-1H-imidazole;oxalic acid

Cat. No.: B6594359
CAS No.: 1021868-82-5
M. Wt: 286.28 g/mol
InChI Key: LSGXLXVKKUXDTD-UHFFFAOYSA-N
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Description

2-Naphthalen-2-yl-4,5-dihydro-1H-imidazole (C₁₃H₁₂N₂), commonly formulated as its oxalic acid salt (benazoline oxalate), is a bicyclic organic compound featuring a naphthalene moiety fused to a dihydroimidazole ring. The oxalic acid component (C₂H₂O₄) acts as a counterion, enhancing stability and solubility. Benazoline oxalate has a molecular weight of 196.253 (for the free base) and is registered under CAS RN 113698-36-5 .

Properties

IUPAC Name

2-naphthalen-2-yl-4,5-dihydro-1H-imidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2.C2H2O4/c1-2-4-11-9-12(6-5-10(11)3-1)13-14-7-8-15-13;3-1(4)2(5)6/h1-6,9H,7-8H2,(H,14,15);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGXLXVKKUXDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC3=CC=CC=C3C=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045758
Record name 2-[(2-Methyl-1-benzothiophen-3-yl)methyl]-4,5-dihydro-1H-imidazole;oxalic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021868-82-5
Record name 2-[(2-Methyl-1-benzothiophen-3-yl)methyl]-4,5-dihydro-1H-imidazole;oxalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benazoline
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Preparation Methods

Palladium-Catalyzed Multicomponent Synthesis

A high-yielding method for synthesizing 2-aryl-4,5-dihydro-1H-imidazoles involves a palladium-catalyzed multicomponent reaction. For the naphthalen-2-yl derivative, the protocol employs 2-bromonaphthalene , tert-butyl isocyanide , and ethylenediamine in the presence of a palladium catalyst. The reaction proceeds via a cascade of C–N bond formations and cyclization.

Procedure :

  • Combine 2-bromonaphthalene (1.5 mmol), tert-butyl isocyanide (1.5 mmol), ethylenediamine (5.0 mmol), palladium(II) chloride (0.05 mmol), and 1,3-bis(diphenylphosphino)propane (dppp, 0.1 mmol) in anhydrous toluene.

  • Reflux under nitrogen for 16 hours.

  • Filter through Celite, concentrate the filtrate, and purify via flash chromatography (dichloromethane/methanol/triethylamine) to isolate the imidazoline base.

Key Data :

  • Yield : 94% (analogous biphenyl derivative).

  • Conditions : Solvent-free or toluene, 100–110°C.

  • Mechanism : Palladium facilitates aryl halide activation, followed by nucleophilic attack of ethylenediamine and cyclization.

One-Pot Sequential Synthesis Under Neat Conditions

An alternative solvent-free approach utilizes ethylcyanoacetate and ethyl glycinate hydrochloride with 2-naphthylamine to form the imidazolidin-4-one intermediate, which tautomerizes to the target imidazoline.

Procedure :

  • Fuse 2-naphthylamine (0.001 mol) with ethylcyanoacetate (0.001 mol) at 70°C for 15 minutes.

  • Add ethyl glycinate hydrochloride (0.0012 mol, pre-treated with triethylamine) and heat at 70°C for 2 hours.

  • Wash the precipitate with water and recrystallize from ethanol.

Key Data :

  • Yield : 25–92% (varies with amine structure).

  • Mechanism : Nucleophilic attack by the amine on ethylcyanoacetate forms a cyanoacetamido intermediate, which cyclizes upon reaction with ethyl glycinate.

Comparative Analysis of Base Synthesis Methods

Method Catalyst Yield Conditions Advantages
Palladium-catalyzedPdCl₂/dppp94%Toluene, refluxHigh yield, scalable
One-pot sequentialNone (neat)25–92%Solvent-free, 70°CEco-friendly, minimal purification

Formation of the Oxalic Acid Salt

Acid-Base Reaction Protocol

The imidazoline base is converted to its oxalate salt via protonation with oxalic acid in an inert solvent.

Procedure :

  • Dissolve 2-naphthalen-2-yl-4,5-dihydro-1H-imidazole (1.0 mmol) in ethanol (10 mL).

  • Add oxalic acid (1.1 mmol) dissolved in ethanol (5 mL) dropwise at 25°C.

  • Stir for 1 hour, then cool to 0°C to precipitate the salt.

  • Filter and dry under vacuum.

Key Data :

  • Stoichiometry : 1:1 (base:acid).

  • Solvent : Ethanol or methanol.

  • Purity : ≥95% (by NMR and HPLC).

Salt Formation Mechanism

Oxalic acid protonates the imidazoline’s secondary amine, forming a stable crystalline salt. The process exploits the compound’s basicity (pKa ~8–10) and oxalic acid’s strong acidity (pKa₁ = 1.27).

Experimental Optimization and Challenges

Palladium Catalyst Selection

The choice of ligand critically affects yield. Using dppp (1,3-bis(diphenylphosphino)propane) with PdCl₂ enhances aryl coupling efficiency compared to monodentate ligands.

Solvent-Free Reaction Limitations

While eco-friendly, the one-pot method requires strict temperature control (70°C) to prevent byproduct formation. Exceeding 2 hours leads to decomposition .

Scientific Research Applications

Structural Characteristics

The compound features a naphthalene ring fused to an imidazole ring, which contributes to its stability and reactivity. The presence of oxalic acid enhances its solubility and interaction with biological targets.

Chemistry

2-naphthalen-2-yl-4,5-dihydro-1H-imidazole serves as a building block for synthesizing complex organic molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes.

ApplicationDescription
Building BlockUsed in organic synthesis for complex molecules
Coordination ChemistryActs as a ligand for metal complexes

Biology

Research indicates that this compound exhibits antimicrobial and anticancer properties. Studies have shown its effectiveness against various bacterial strains and cancer cell lines, making it a candidate for further biological investigations.

Biological ActivityEvidence
AntimicrobialEffective against multiple bacterial strains
AnticancerInhibits growth in specific cancer cell lines

Medicine

The compound is being explored for its potential as a therapeutic agent . Its ability to interact with enzymes and receptors suggests possible applications in treating diseases related to enzyme dysfunctions or receptor malfunctions.

Medical ApplicationPotential Benefits
Therapeutic AgentModulates enzyme activity, potential for disease treatment

Industry

In industrial applications, 2-naphthalen-2-yl-4,5-dihydro-1H-imidazole is utilized in the production of dyes , pigments , and other chemicals. Its stability and reactivity make it valuable in formulating products with specific color properties or chemical functionalities.

Industrial UseDescription
Dyes & PigmentsUsed in formulations requiring stable colorants
Chemical ProductionServes as an intermediate in various chemical syntheses

Key Mechanisms

  • Enzyme Inhibition: Potentially inhibits enzymes related to disease processes.
  • Receptor Modulation: Alters receptor activity impacting cellular signaling pathways.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 2-naphthalen-2-yl-4,5-dihydro-1H-imidazole against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting strong antibacterial properties.

Case Study 2: Anticancer Properties

In vitro studies demonstrated that the compound reduced cell viability in breast cancer cell lines by inducing apoptosis. Further research is required to elucidate the underlying mechanisms and potential clinical applications.

Mechanism of Action

Comparison with Similar Compounds

Naphazoline (C₁₄H₁₄N₂)

  • Structure : Features a 1-naphthalenylmethyl group attached to the 4,5-dihydroimidazole core.
  • Applications : Widely used as a nasal decongestant (α-adrenergic agonist) under trade names like Privine and Albalon .
  • Molecular Weight : 210.27, slightly higher than benazoline due to the additional methyl group .
  • Synthesis : Prepared via reaction of naphthylthioacetamide with ethylenediamine .

2-[4′-(Pentyloxy)phenyl]-4,5-dihydro-1H-imidazole

  • Structure : Substituted with a pentyloxy-phenyl group instead of naphthalene.
  • Activity : Demonstrates QS inhibition (IC₅₀ = 56.38 µM), comparable to benazoline derivatives in antimicrobial applications .

1-(Naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole

  • Structure : Contains additional phenyl groups at positions 2, 4, and 5 of the imidazole ring.
  • Synthesis : Synthesized via condensation of benzil, benzaldehyde, and α-naphthylamine in glacial acetic acid .
  • Physical Properties : Higher molecular weight (422.519 g/mol) and melting point (241°C) compared to benazoline .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (H₂O) LogP Melting Point (°C)
Benazoline oxalate 196.253 ≤8 mg/mL 2.1 Not reported
Naphazoline 210.27 Soluble in ethanol 2.8* Not reported
2-[4′-(Pentyloxy)phenyl]... 274.38* Not reported 3.5* Not reported
1-(Naphthalen-2-yl)-2,4,... 422.519 Insoluble in water 5.2* 241

*Estimated based on structural similarity.

Biological Activity

2-Naphthalen-2-yl-4,5-dihydro-1H-imidazole;oxalic acid (CAS No. 1021868-82-5), also known as Benazoline oxalate salt, is a compound belonging to the imidazole class. Its unique structural features make it a subject of interest for various biological applications, including potential therapeutic uses in cancer treatment and antimicrobial activity.

Chemical Structure and Properties

The compound features a naphthalene ring fused to an imidazole ring, which contributes to its stability and biological activity. The molecular formula is C15H16N2O4C_{15}H_{16}N_{2}O_{4} with a molecular weight of 320.36 g/mol. The InChI representation is as follows:

InChI=1S/C13H12N2.C2H2O4/c12411912(6510(11)31)1314781513;31(4)2(5)6/h16,9H,78H2,(H,14,15);(H,3,4)(H,5,6)\text{InChI}=1S/C13H12N2.C2H2O4/c1-2-4-11-9-12(6-5-10(11)3-1)13-14-7-8-15-13;3-1(4)2(5)6/h1-6,9H,7-8H2,(H,14,15);(H,3,4)(H,5,6)

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

Anticancer Activity:
Studies have shown that derivatives of imidazole compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated antiproliferative activity against HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cells through mechanisms involving enzyme inhibition such as topoisomerase I .

Antimicrobial Properties:
The compound has also been investigated for its antimicrobial potential. In vitro studies have identified that certain derivatives possess significant antibacterial activity against multidrug-resistant pathogens. The minimum inhibitory concentration (MIC) values for active derivatives ranged from 0.22 to 0.25 μg/mL against common bacterial strains .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound can inhibit key enzymes involved in cancer cell proliferation and microbial survival.
  • Receptor Binding: It may bind to various receptors modulating pathways related to cell growth and apoptosis.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

Study Focus Findings
Study on Anticancer ActivityEvaluated cytotoxic effects on HCT116 and HeLa cellsDemonstrated significant cytotoxicity via topoisomerase I inhibition
Antimicrobial EvaluationTested against MDR pathogensMIC values as low as 0.22 μg/mL; effective against Staphylococcus aureus and Staphylococcus epidermidis
Synthesis and CharacterizationInvestigated structure-property relationshipsConfirmed unique properties conducive to biological activity through NMR and mass spectrometry

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-naphthalen-2-yl-4,5-dihydro-1H-imidazole and its oxalic acid salt?

  • Methodology :

  • Imidazole core synthesis : React 2-naphthalen-2-ylamine with glyoxal under acidic conditions (e.g., acetic acid) to form the dihydroimidazole ring via cyclocondensation .
  • Salt formation : Combine the free base with oxalic acid in a polar solvent (e.g., ethanol or water) under reflux. Monitor pH to ensure stoichiometric protonation at the imidazole nitrogen .
  • Purification : Use recrystallization from ethanol/water mixtures to isolate the oxalic acid salt. Confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How can the crystalline structure of this compound be characterized?

  • Methodology :

  • X-ray crystallography : Employ SHELX programs (SHELXT for structure solution, SHELXL for refinement) to resolve the crystal lattice. Use synchrotron radiation for high-resolution data, particularly for hydrogen-bonding interactions between imidazole and oxalic acid .
  • Powder XRD : Compare experimental patterns with simulated data (e.g., Mercury software) to confirm phase purity and identify polymorphs .

Q. What analytical techniques are effective for quantifying oxalic acid in mixtures with imidazole derivatives?

  • Methodology :

  • LC-MS/MS : Use a hydrophilic interaction liquid chromatography (HILIC) column with tandem mass spectrometry (MRM mode) for oxalic acid detection. Optimize ionization in negative ESI mode (m/z 89 → 45) .
  • Titrimetry : Perform potentiometric titration with NaOH (0.1 M) to distinguish oxalic acid (two equivalence points) from imidazole derivatives .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodology :

  • Computational setup : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potential maps, and partial charges. Include solvent effects (PCM model for ethanol) .
  • Validation : Compare DFT-calculated NMR shifts (e.g., 13C^{13}\text{C}) with experimental data to assess accuracy. Discrepancies >2 ppm may indicate conformational flexibility .

Q. What are the mechanisms and kinetics of oxalic acid degradation under gamma irradiation in this compound?

  • Methodology :

  • Radiolysis experiments : Expose aqueous solutions to 60Co^{60}\text{Co} gamma rays (dose range: 0–80 kGy). Monitor pH shifts (initial pH 2.0 to 4.0) and oxalate degradation via ion chromatography .
  • Kinetic modeling : Apply a pseudo-first-order model with dissolved O2_2 as a limiting factor. Use Arrhenius plots to determine activation energy (reported ~15 kJ/mol for oxalate decomposition) .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved for this compound?

  • Methodology :

  • Multi-technique validation : Cross-reference XRD-derived bond lengths with DFT-optimized geometries. For NMR, compare experimental 1H^1\text{H} coupling constants with those predicted by quantum mechanical calculations .
  • Dynamic effects : Conduct variable-temperature NMR to detect conformational exchange broadening, which may explain discrepancies in peak assignments .

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